

Benzyl alcohol glucuronide CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl Alcohol Glucuronide*

Cat. No.: *B133966*

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Technical Guide: Benzyl Alcohol Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl alcohol is a widely used excipient in pharmaceutical formulations, cosmetics, and food products, primarily for its preservative and solvent properties. In vivo, benzyl alcohol undergoes extensive metabolism, leading to various conjugates, of which **benzyl alcohol glucuronide** is a significant metabolite. Understanding the physicochemical properties, metabolic fate, and analytical methodologies for this glucuronide is crucial for toxicological assessments, pharmacokinetic studies, and the overall safety evaluation of benzyl alcohol-containing products. This technical guide provides an in-depth overview of **benzyl alcohol glucuronide**, including its core chemical data, metabolic pathway, and representative experimental protocols for its synthesis and analysis.

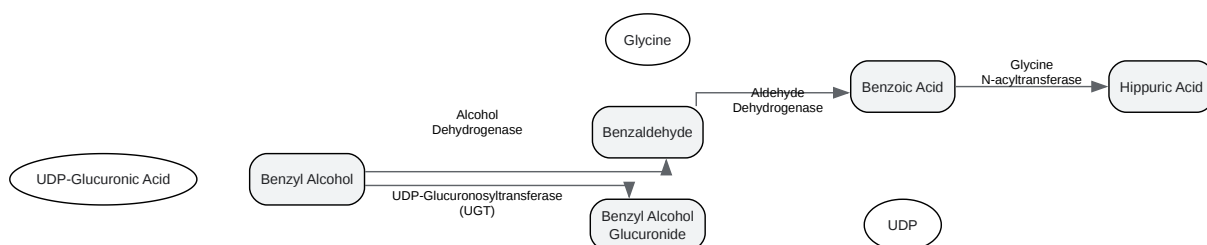
Core Data Presentation

The fundamental physicochemical properties of benzyl alcohol and its glucuronide metabolite are summarized below for easy reference and comparison.

Property	Benzyl Alcohol	Benzyl Alcohol Glucuronide
CAS Number	100-51-6	5285-02-9[1]
Molecular Formula	C ₇ H ₈ O	C ₁₃ H ₁₆ O ₇ [1]
Molecular Weight	108.14 g/mol	284.26 g/mol [1]
Synonyms	Phenylmethanol, Benzenemethanol	Benzyl β-D-glucopyranosiduronic acid

Metabolic Pathway of Benzyl Alcohol

The primary metabolic pathway of benzyl alcohol in humans involves a two-step process. Initially, benzyl alcohol is rapidly oxidized to benzoic acid. Subsequently, benzoic acid is conjugated with glycine to form hippuric acid, which is then excreted in the urine. An alternative, significant metabolic route is the direct conjugation of benzyl alcohol with glucuronic acid to form **benzyl alcohol glucuronide**. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver.[2] The glucuronidation process increases the water solubility of benzyl alcohol, facilitating its renal excretion.



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Caption: Metabolic pathway of benzyl alcohol.

Experimental Protocols

Enzymatic Synthesis of Benzyl Alcohol Glucuronide

This protocol describes a representative method for the enzymatic synthesis of **benzyl alcohol glucuronide** using human liver microsomes, which are a rich source of UGT enzymes.

Materials:

- Benzyl alcohol
- Human liver microsomes (HLMs)
- Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
- Magnesium chloride (MgCl_2)
- Tris-HCl buffer (pH 7.4)
- Acetonitrile
- Water, HPLC grade
- Centrifuge tubes
- Incubator/water bath
- HPLC system with UV or MS detector

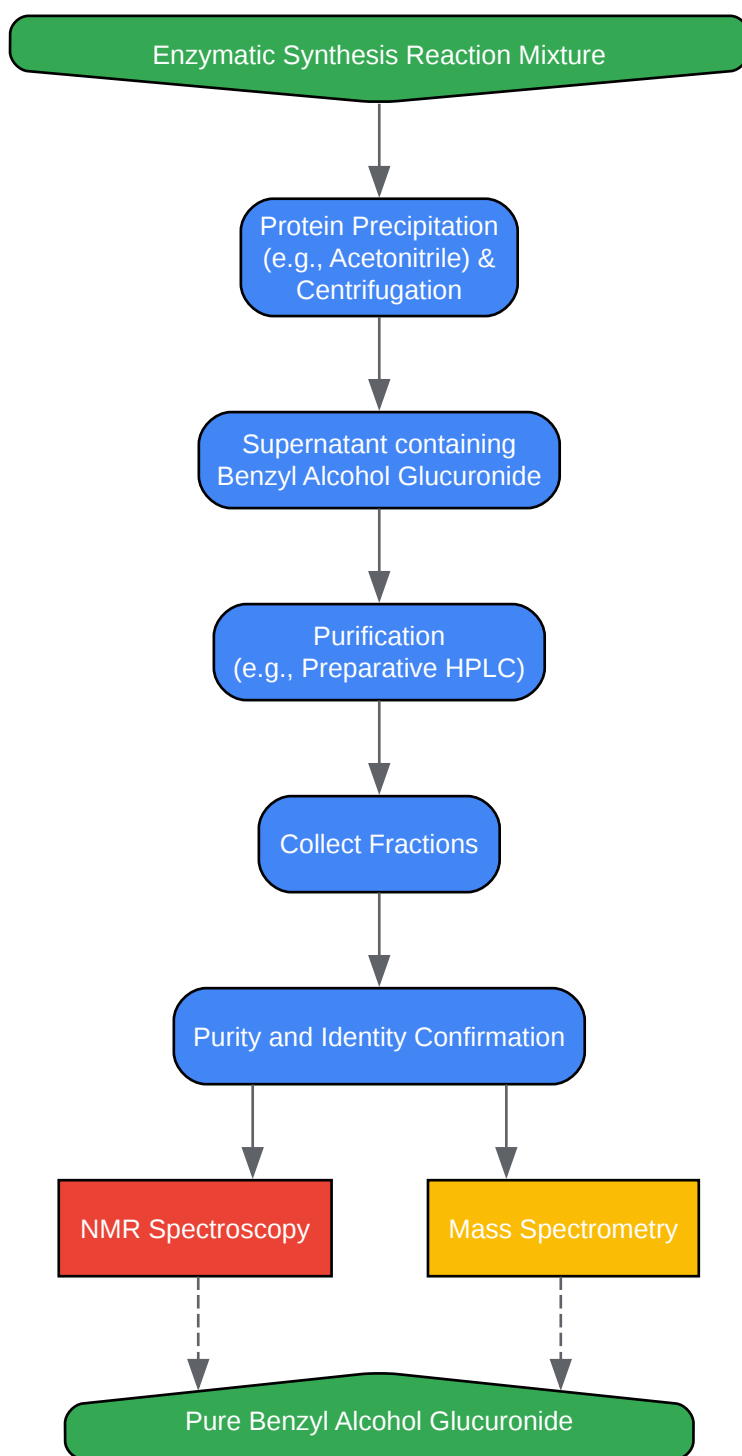
Procedure:

- Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
 - Tris-HCl buffer (50 mM, pH 7.4)
 - Magnesium chloride (5 mM)
 - Human liver microsomes (e.g., 0.5 mg/mL final concentration)

- Benzyl alcohol (substrate, e.g., 1 mM final concentration, added from a stock solution in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%)
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- Initiation of Reaction: Initiate the glucuronidation reaction by adding UDPGA (e.g., 2 mM final concentration).
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.
- Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
- Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Sample Analysis: Transfer the supernatant to an HPLC vial for analysis. Analyze the formation of **benzyl alcohol glucuronide** by a validated HPLC-UV or HPLC-MS/MS method. A suitable control reaction without UDPGA should be run in parallel to account for any non-enzymatic degradation or interfering peaks.

Purification and Analysis Workflow

The following diagram illustrates a general workflow for the purification and analysis of the synthesized **benzyl alcohol glucuronide**.



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- To cite this document: BenchChem. [Benzyl alcohol glucuronide CAS number and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133966#benzyl-alcohol-glucuronide-cas-number-and-molecular-weight]

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